molecular formula C18H22N4O B14131533 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one

1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No.: B14131533
M. Wt: 310.4 g/mol
InChI Key: CCGQUGUKEJVPMH-UHFFFAOYSA-N
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Description

1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic compound that features a piperazine ring substituted with a 6-methylpyridazinyl group and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactionsThe phenylpropanone moiety is then attached via a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C18H22N4O/c1-15-7-9-17(20-19-15)21-11-13-22(14-12-21)18(23)10-8-16-5-3-2-4-6-16/h2-7,9H,8,10-14H2,1H3

InChI Key

CCGQUGUKEJVPMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3

Origin of Product

United States

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